chemical structure and properties of ethyl 6,7-dimethyl-1H-indole-2-carboxylate
chemical structure and properties of ethyl 6,7-dimethyl-1H-indole-2-carboxylate
Whitepaper: Chemical Profiling and Synthetic Methodologies of Ethyl 6,7-Dimethyl-1H-Indole-2-Carboxylate in Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the indole scaffold remains one of the most privileged structures for targeted therapeutics. Specifically, ethyl 6,7-dimethyl-1H-indole-2-carboxylate (CAS: 187753-59-9) serves as a critical, high-value building block in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I have observed that the strategic placement of methyl groups at the 6- and 7-positions of the indole ring fundamentally alters the molecule's steric and electronic profile. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating regiospecific synthetic protocol, and explores its authoritative application in the development of next-generation kinase inhibitors.
Structural and Physicochemical Profiling
The utility of ethyl 6,7-dimethyl-1H-indole-2-carboxylate stems from its dual functionality: a reactive ethyl ester handle at the C2 position for downstream derivatization, and a heavily substituted aromatic ring[1].
The 6,7-dimethyl substitution pattern is not merely structural; it dictates the pharmacodynamic potential of downstream derivatives. The methyl group at the 7-position provides precise steric hindrance adjacent to the indole nitrogen (N1). This restricts the rotational degrees of freedom for N-substituents and optimizes the hydrogen-bonding geometry of the N-H donor when interacting with the hinge region of kinase ATP-binding pockets[2]. Concurrently, the 6-methyl group increases the overall lipophilicity of the scaffold, driving favorable hydrophobic interactions deep within target protein cavities.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
|---|---|
| Compound Name | Ethyl 6,7-dimethyl-1H-indole-2-carboxylate |
| CAS Registry Number | 187753-59-9[1][3] |
| Molecular Formula | C13H15NO2[1] |
| Molecular Weight | 217.26 g/mol |
| Core Scaffold | Indole (Bicyclic heteroaromatic) |
| Key Functional Groups | C2-Ethyl ester, N1-Hydrogen bond donor |
| Physical State | Solid (at standard room temperature)[3] |
| Storage Conditions | Ambient Room Temperature, dry environment[3] |
Regiospecific Synthesis: The Hemetsberger-Knittel Workflow
While Fischer Indole Synthesis is common, utilizing asymmetric hydrazines often yields difficult-to-separate regioisomeric mixtures. To ensure absolute regiospecificity for the 6,7-dimethyl architecture, the Hemetsberger-Knittel indole synthesis is the superior methodology.
Experimental Protocol
This protocol is designed as a self-validating system, ensuring that each phase provides measurable kinetic or physical indicators of success before proceeding.
Phase 1: Knoevenagel Condensation
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Reagent Preparation: Dissolve 2,3-dimethylbenzaldehyde (1.0 eq) and ethyl azidoacetate (1.2 eq) in anhydrous ethanol.
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Temperature Control: Cool the reaction vessel to -10°C using an ice-salt bath.
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Base Addition: Dropwise add a 21% solution of sodium ethoxide (NaOEt) in ethanol (3.0 eq).
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Causality: NaOEt is strictly chosen to match the ethyl ester moiety of the azidoacetate. Using a different base (e.g., NaOMe) would induce unwanted transesterification. The -10°C temperature suppresses the exothermic nature of the aldol-type condensation, preventing the premature, explosive decomposition of the azide.
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Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexanes/Ethyl Acetate eluent. The complete disappearance of the UV-active aldehyde spot and the emergence of a bright yellow conjugated intermediate (ethyl 2-azido-3-(2,3-dimethylphenyl)acrylate) confirms successful condensation.
Phase 2: Thermal Nitrene Insertion (Cyclization)
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Solvent Exchange: Isolate the azidoacrylate intermediate and dissolve it in anhydrous xylenes.
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Thermal Activation: Heat the solution to reflux (~140°C) under a strict nitrogen ( ) atmosphere for 3 hours.
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Causality: Xylenes are selected because their boiling point perfectly aligns with the thermal activation energy required to decompose the azide into a highly reactive singlet nitrene. The nitrene rapidly inserts into the adjacent aromatic C-H bond to construct the pyrrole ring.
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Self-Validation: The reaction is self-indicating. The physical evolution (bubbling) of nitrogen gas acts as an in-situ kinetic marker. Once gas evolution ceases, the cyclization is complete. Final validation requires NMR analysis: the appearance of a broad singlet at ~8.8 ppm (indole N-H) and the disappearance of the vinylic proton prove the formation of the indole core.
Hemetsberger-Knittel synthesis workflow for ethyl 6,7-dimethyl-1H-indole-2-carboxylate.
Pharmacological Utility in Targeted Therapeutics
In drug development, the indole-2-carboxylate scaffold is highly prized for its ability to mimic the purine ring of ATP, making it an exceptional foundation for Tyrosine Kinase Inhibitors (TKIs)[2][4].
By utilizing ethyl 6,7-dimethyl-1H-indole-2-carboxylate as a starting material, medicinal chemists can perform saponification (using LiOH) to yield the corresponding carboxylic acid, which is then coupled with various pharmacophores to create indole-2-carboxamides [2][4]. These derivatives have shown profound efficacy in targeting mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are heavily implicated in non-small cell lung cancer (NSCLC) and melanoma[4][5].
The mechanism of action relies on the functionalized indole core anchoring into the kinase hinge region. The resulting ATP-competitive inhibition blocks the downstream phosphorylation cascade (MEK/ERK), effectively halting tumor cell proliferation and inducing apoptosis[2][4].
Mechanism of action for indole-2-carboxylate derivatives in mutant EGFR/BRAF kinase inhibition.
References
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MDPI (Molecules) - Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from: [Link]
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National Institutes of Health (PMC) - Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from:[Link]
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National Institutes of Health (PMC) - Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from:[Link]
Sources
- 1. Ethyl 6,7-dimethyl-1H-indole-2-carboxylate | 187753-59-9 [sigmaaldrich.com]
- 2. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 187753-59-9・Ethyl 6,7-dimethyl-1H-indole-2-carboxylate・Ethyl 6,7-dimethyl-1H-indole-2-carboxylate【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways | MDPI [mdpi.com]
- 5. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
